3-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}oxy)pyridine
Description
Properties
IUPAC Name |
(3-pyridin-3-yloxyazetidin-1-yl)-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2/c17-16(18,19)14-6-2-1-5-13(14)15(22)21-9-12(10-21)23-11-4-3-7-20-8-11/h1-8,12H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOFNUHGAXDEHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2C(F)(F)F)OC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, which introduce the trifluoromethyl group into the molecule . The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
Chemistry
In chemical research, 3-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}oxy)pyridine serves as a valuable building block for synthesizing more complex molecules. Its unique reactivity allows for the exploration of new synthetic methodologies and reaction mechanisms. For example, it can undergo oxidation reactions, particularly at the azetidine ring, leading to various oxidized derivatives .
Biology
The compound exhibits promising biological activities that warrant further investigation. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor modulator, making it a potential lead compound in drug discovery. Its structural features may allow it to interact with specific biological targets, influencing pathways related to disease processes .
Medicine
In medicinal chemistry, derivatives of this compound are being explored for therapeutic applications. Research indicates potential efficacy in treating conditions such as cancer and inflammation due to their ability to modulate biological targets. The compound's structural diversity may also contribute to its effectiveness against various diseases .
Industry
From an industrial perspective, this compound could be utilized in developing new materials with enhanced properties such as stability and reactivity. Its unique chemical structure allows for applications in pharmaceuticals and agrochemicals, where it may serve as an active ingredient or intermediate in the synthesis of more complex compounds .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The azetidine ring and pyridine moiety contribute to the compound’s binding affinity and specificity for certain enzymes and receptors.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structural Modifications
Pyridine-Azetidine Hybrids
- BF13935 (3-({1-[4-(1H-Pyrrol-1-yl)benzoyl]azetidin-3-yl}oxy)pyridine): Structurally analogous to the target compound, BF13935 replaces the 2-CF₃ group with a 4-pyrrole substituent on the benzoyl ring.
Piperazine-Based Analogs (UDO and UDD)
- UDO: (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone
- UDD: N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine These compounds replace azetidine with a piperazine ring and exhibit potent CYP51 inhibition against Trypanosoma cruzi. The trifluoromethyl groups enhance target binding, but their larger piperazine cores may reduce metabolic stability compared to azetidine-based compounds .
Fluorinated Substituents in Patent Compounds
- Example 53 (EP 3 532 474 B1): 5-Fluoro-N-(6-methoxy-2-methylpyridin-3-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Shares a trifluoromethyl group and pyridine core but incorporates a triazolopyridine moiety.
Comparative Data Table
Key Research Findings
Role of Trifluoromethyl Groups: The -CF₃ group in the target compound enhances lipophilicity and electron-deficient character, improving membrane permeability and resistance to oxidative metabolism compared to non-fluorinated analogs .
Azetidine vs.
Synthetic Challenges : Protecting-group strategies (e.g., Boc in S26 synthesis) are critical for azetidine functionalization but add steps to the synthetic workflow .
Biological Activity
The compound 3-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}oxy)pyridine is a complex organic molecule characterized by its unique structural features, including a pyridine ring, an azetidine moiety, and a trifluoromethylbenzoyl group. These components suggest potential biological activities that merit detailed exploration.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 348.3 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks often exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific biological activity of this compound has not been extensively documented in the literature; however, insights can be drawn from related compounds.
Comparative Analysis with Similar Compounds
To better understand the potential activity of this compound, we can compare it with structurally related compounds:
Case Studies and Research Findings
- Anti-inflammatory Activity : A study on related pyrimidine derivatives showed significant anti-inflammatory effects comparable to indomethacin, indicating that similar compounds may exhibit therapeutic potential in inflammatory conditions .
- Cytotoxic Effects : Research on various derivatives revealed tumor-specific cytotoxicity, suggesting that the structure of azetidine-containing compounds may be crucial for their anticancer properties .
- Antimicrobial Properties : Certain derivatives have demonstrated activity against pathogens like Helicobacter pylori, indicating potential for antimicrobial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
